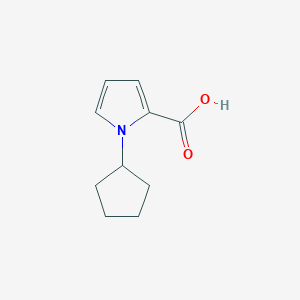

1-cyclopentyl-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

1-Cyclopentyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. It is a derivative of pyrrole, featuring a cyclopentyl group attached to the pyrrole ring at the 1-position and a carboxylic acid group at the 2-position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with pyrrole or its derivatives as the starting material.

Cyclopentylation: The pyrrole ring is then functionalized with a cyclopentyl group through a cyclopentylation reaction. This can be achieved using cyclopentyl halides in the presence of a strong base.

Carboxylation: . This can be done through various carboxylation methods, such as the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.

Purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity for industrial applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the cyclopentyl group or the pyrrole ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives with higher oxidation states.

Reduction Products: Reduction can produce alcohols, aldehydes, or other reduced forms of the compound.

Substitution Products: Substitution reactions can yield a variety of functionalized pyrrole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : CHNO

Structural Information :

- SMILES : C1CCC(C1)N2C=CC=C2C(=O)O

- InChIKey : RCPPLDGZLGPBIJ-UHFFFAOYSA-N

The compound features a pyrrole ring substituted with a cyclopentyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and interaction with biological targets.

Chemistry

CPC serves as a building block in the synthesis of more complex organic molecules and heterocycles. Its versatile reactivity allows for the formation of various derivatives that can be tailored for specific applications in organic synthesis.

Biology

Research indicates that CPC exhibits potential biological activities , particularly in:

- Antioxidant Activity : It may influence oxidative stress pathways, providing protective effects against cellular damage.

- Enzyme Inhibition : Preliminary studies suggest it could inhibit certain enzymes, which may be beneficial in treating diseases characterized by enzyme overactivity.

Medicine

CPC is being investigated for its therapeutic potential , especially in:

- Antimicrobial Properties : Studies have shown that CPC can disrupt bacterial cell membranes or inhibit metabolic pathways, leading to bacterial cell death.

- Anticancer Potential : Similar pyrrole derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of CPC and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | CPC showed significant activity against various pathogens, indicating its potential as an antimicrobial agent. |

| Study 2 | Anticancer Properties | Investigations revealed that CPC derivatives could induce apoptosis in cancer cells through various mechanisms. |

| Study 3 | Enzyme Inhibition | Preliminary data suggest that CPC may inhibit specific enzymes implicated in disease processes. |

Notable Research Insights

A review highlighted the importance of pyrrole derivatives, including CPC, as scaffolds for developing anticancer drugs. The structural features of these compounds are critical for their biological activity against cancer cells .

Mécanisme D'action

The mechanism by which 1-cyclopentyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.

Molecular Targets and Pathways:

Antimicrobial Action: The compound may target bacterial cell walls or membranes, leading to cell lysis.

Anticancer Action: It may inhibit enzymes or proteins involved in cancer cell growth and division.

Comparaison Avec Des Composés Similaires

1-Methyl-1H-pyrrole-2-carboxylic acid

1-Ethyl-1H-pyrrole-2-carboxylic acid

1-Propyl-1H-pyrrole-2-carboxylic acid

Activité Biologique

1-Cyclopentyl-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Structural Features : The compound features a pyrrole ring with a cyclopentyl substituent and a carboxylic acid group at position 2, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The carboxylic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.

- Hydrogen Bonding : The structural features allow for hydrogen bonding, influencing binding affinities to various biological targets.

- Hydrophobic Interactions : The cyclopentyl group enhances hydrophobic interactions, facilitating binding to lipid membranes or hydrophobic pockets in proteins.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrrole derivatives, including this compound. Notably:

- In vitro Studies : Compounds similar to this have shown efficacy against various pathogens, including Mycobacterium tuberculosis and multidrug-resistant strains. A study indicated that related pyrrole derivatives exhibited Minimum Inhibitory Concentration (MIC) values below 1 µg/mL against M. tuberculosis .

| Compound | MIC (µg/mL) | Cytotoxicity (IC50) | Selectivity Index |

|---|---|---|---|

| 5n | <1 | >100 | >100 |

| 5q | <1 | >70 | >70 |

| 5r | <1 | >144 | >144 |

Anticancer Potential

The compound's ability to interact with cellular pathways suggests promising anticancer applications:

- Cytotoxicity Testing : Preliminary assays indicate that related pyrrole derivatives can inhibit cancer cell line growth while exhibiting low toxicity towards normal cells .

Study 1: Antitubercular Activity

A focused study on pyrrole derivatives highlighted how modifications around the pyrrole scaffold enhanced antitubercular activity. This research identified several active compounds with low MIC values against M. tuberculosis .

Study 2: Structure-Activity Relationship (SAR)

In another investigation, a series of pyrrole derivatives were synthesized and evaluated for their biological activities. The SAR analysis revealed that specific structural features, including the presence of bulky groups like cyclopentyl, were critical for enhancing bioactivity .

Analyse Des Réactions Chimiques

Substitution Reactions

The carboxylic acid group at position 2 and the electron-rich pyrrole ring enable nucleophilic and electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | Key Observations | Sources |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄ (acid catalyst) | Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate | High yields under reflux (≥85% purity) | |

| Amidation | Thionyl chloride (SOCl₂), followed by amines | 1-cyclopentyl-1H-pyrrole-2-carboxamide | Amine nucleophilicity determines regioselectivity | |

| Electrophilic Aromatic Substitution | Br₂ in CCl₄ (0°C) | 4-bromo-1-cyclopentyl-1H-pyrrole-2-carboxylic acid | Bromination occurs at position 4 due to ring electronics |

Oxidation and Reduction

The compound undergoes redox reactions at both the pyrrole ring and carboxylic acid group:

Oxidation

-

Carboxylic Acid → CO₂ Elimination : Under oxidative decarboxylation with AgBr/KMnO₄, the acid group is lost, forming 1-cyclopentylpyrrole derivatives .

-

Ring Oxidation : Treatment with CrO₃ in acetic acid oxidizes the pyrrole ring to maleimide derivatives (theoretical prediction based on analogous systems).

Reduction

-

Carboxylic Acid → Alcohol : LiAlH₄ reduces the acid to (1-cyclopentyl-1H-pyrrol-2-yl)methanol.

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring to a pyrrolidine system.

Decarboxylative Reactions

Decarboxylation is a key pathway under specific conditions:

Cycloaddition and Ring-Opening

The pyrrole ring participates in cycloaddition reactions:

-

Diels-Alder Reactivity : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts (theoretical prediction).

-

Ring-Opening with Nucleophiles : Strong bases (e.g., NaOH) cleave the pyrrole ring, yielding cyclopentylamine derivatives.

Reaction Mechanism Highlights

Propriétés

IUPAC Name |

1-cyclopentylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPPLDGZLGPBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.